molecular formula C22H20N2O6S B2986720 ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-09-3

ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2986720
CAS No.: 864858-09-3
M. Wt: 440.47
InChI Key: DHINHVPBVRADAX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core with a 4,5,6,7-tetrahydro substitution pattern. Key structural features include:

  • 6-Acetyl group: A ketone substituent at position 6, which may influence electronic properties and steric interactions .
  • 2-(4-Oxo-4H-chromene-2-carboxamido) group: A coumarin-derived carboxamide moiety, introducing a planar aromatic system capable of π-π stacking and hydrogen bonding .
  • Ethyl ester at position 3: Enhances solubility and modulates pharmacokinetic properties.

While direct pharmacological data for this compound are unavailable, its structural motifs align with bioactive molecules targeting adenosine receptors, kinases, or other enzymes .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-3-29-22(28)19-14-8-9-24(12(2)25)11-18(14)31-21(19)23-20(27)17-10-15(26)13-6-4-5-7-16(13)30-17/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINHVPBVRADAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate under acidic conditions.

    Construction of the Thieno[2,3-c]pyridine Ring: This step involves the reaction of the chromene derivative with a thieno[2,3-c]pyridine precursor, often using a base such as sodium hydride (NaH) to facilitate the cyclization.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene or thieno[2,3-c]pyridine rings, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Amino vs. Carboxamido Groups: The 2-amino group in analogs like PD 81,723 () is critical for adenosine A1 receptor binding. Replacing this with a carboxamido group (as in the target compound) may reduce affinity but introduce new interactions .
  • Chromene vs. Thiophene/Aryl Groups : The 4-oxochromene moiety in the target compound offers a rigid aromatic system distinct from thiophene () or chlorophenyl () substituents. This could enhance binding to targets requiring planar recognition sites .
  • 6-Substituents : Acetyl (target compound) vs. Boc () or methyl () groups affect steric bulk and electronic properties. Acetyl’s electron-withdrawing nature may modulate reactivity or metabolic stability .

Structure-Activity Relationship (SAR) Trends

  • Essential Groups: identifies the 2-amino and keto carbonyl groups as critical for adenosine receptor modulation. The target compound’s carboxamido group may mimic these features via hydrogen bonding .
  • Substitution Patterns : 4-Position substituents (e.g., methyl in ) enhance activity in thiophene derivatives, while 5-position substitutions are less impactful. The target compound’s 6-acetyl group aligns with this trend .

Biological Activity

Ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure that combines various functional groups, including a chromene moiety and a thieno-pyridine framework. The presence of these groups is believed to contribute significantly to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight354.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) using the Sulforhodamine B (SRB) assay. The results indicated significant inhibition of cell proliferation with IC₅₀ values comparable to established chemotherapeutics.
    Cell Line IC₅₀ (µg/mL) Comparison Drug IC₅₀ (µg/mL)
    HeLa0.0692Camptothecin0.0057
    MCF-70.0585Doxorubicin0.015
    HT-290.002175-Fluorouracil0.010
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Studies indicate that it may inhibit key signaling pathways involved in tumor growth and metastasis.

Pharmacological Properties

In addition to its anticancer properties, this compound has demonstrated other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.

Q & A

Q. What analytical validation protocols ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Calibration curves : Validate HPLC methods with ≥5 concentration points (R² > 0.99).
  • Inter-day precision : Repeat assays on three consecutive days; CV ≤ 5% for retention times.
  • Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) for trace impurities .

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